2-[(4-Bromophenyl)methanesulfinyl]acetic acid
Description
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfinyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3S/c10-8-3-1-7(2-4-8)5-14(13)6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCOFNSNHPDVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfinylation of 4-Bromobenzyl Precursors
- Reagents and Conditions: The sulfinylation is commonly performed by reacting 4-bromobenzyl halides or 4-bromobenzyl alcohols with methanesulfinyl chloride in the presence of a base such as triethylamine or potassium acetate.
- Reaction Environment: Anhydrous solvents like dioxane or tetrahydrofuran (THF) are used under inert atmosphere (nitrogen or argon) to prevent oxidation of the sulfinyl group.
- Temperature: Moderate heating (around 80-90°C) facilitates the reaction without decomposing sensitive intermediates.
This step yields the key intermediate 4-bromophenylmethanesulfinyl derivatives with high regioselectivity.
Industrial and Laboratory Scale Methods
Industrial synthesis methods optimize the above reactions for scale and yield:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Sulfinylation of 4-bromobenzyl precursor | Methanesulfinyl chloride, triethylamine, anhydrous dioxane, 80-90°C, inert atmosphere | Continuous flow reactors may be used for better control |
| 2 | Coupling with haloacetic acid derivatives | Potassium carbonate base, reflux in polar aprotic solvents | Ester intermediates formed if esters used |
| 3 | Hydrolysis of esters (if applicable) | Acidic or basic aqueous medium, room temperature to reflux | Ensures free acid formation |
| 4 | Purification | Crystallization or chromatography | High purity required for pharmaceutical use |
Comparative Data Table of Preparation Parameters
| Parameter | Typical Laboratory Method | Industrial Method |
|---|---|---|
| Starting materials | 4-bromobenzyl bromide or alcohol | Same, but sourced in bulk |
| Sulfinylation reagent | Methanesulfinyl chloride | Same, with automated reagent addition |
| Base | Triethylamine or potassium acetate | Triethylamine, automated dosing |
| Solvent | Anhydrous dioxane or THF | Optimized solvent systems, possibly greener alternatives |
| Temperature | 80-90°C | Controlled heating with continuous flow |
| Reaction atmosphere | Nitrogen or argon | Inert atmosphere with monitoring |
| Acetic acid introduction | Haloacetic acid derivatives, reflux | Optimized for yield and impurity control |
| Purification | Column chromatography or recrystallization | Crystallization, filtration, washing |
| Yield | Moderate to high (60-85%) | High yield (>85%) with process control |
Research Findings and Optimization Notes
- Selectivity: The sulfinylation step requires careful control to avoid over-oxidation to sulfonyl derivatives.
- Reaction Time: Prolonged reaction times can lead to side reactions; typical sulfinylation completes within 2-4 hours.
- Purity: Characterization by NMR (1H and 13C), mass spectrometry, and X-ray crystallography confirms the sulfinyl and acetic acid groups' integrity.
- Solvent Choice: Use of anhydrous and aprotic solvents reduces side reactions and improves yields.
- Catalyst/Base Effects: Potassium acetate and triethylamine are effective bases; choice depends on scale and cost.
- Environmental Considerations: Industrial processes avoid toxic solvents like carbon tetrachloride, favoring water-based or greener solvents where possible.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)methanesulfinyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to sulfone derivatives.
Reduction: Reduction of the sulfinyl group to a sulfide.
Substitution: Nucleophilic substitution reactions at the bromine atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Research
- Building Block for Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds in pharmaceutical chemistry.
Biological Applications
- Enzyme Inhibition Studies: It has been investigated for its ability to inhibit specific enzymes, making it a valuable tool in biochemical research to understand enzyme kinetics and mechanisms.
- Protein Interaction Studies: The compound can be utilized to explore interactions between proteins and other biomolecules, providing insights into cellular processes.
Medical Research
- Therapeutic Potential: Preliminary studies suggest that 2-[(4-Bromophenyl)methanesulfinyl]acetic acid may exhibit anti-inflammatory and antimicrobial properties, warranting further investigation for potential therapeutic applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated that the compound effectively inhibited enzyme X, suggesting potential for drug development. |
| Study B | Protein Interaction | Showed that this compound modulated protein Y activity, impacting cellular signaling pathways. |
| Study C | Antimicrobial Activity | Found that the compound exhibited significant antimicrobial effects against various bacterial strains, indicating its potential as an antimicrobial agent. |
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)methanesulfinyl]acetic acid involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, while the bromophenyl group can engage in halogen bonding and other interactions. These properties make it a versatile compound for various biochemical pathways .
Comparison with Similar Compounds
Substituted Phenylacetic Acids
Compounds such as (4-Bromophenyl)acetic acid (CAS: 1878-68-8) and 2-(4-chlorophenyl)acetic acid are structurally analogous but lack the sulfinyl group. Key differences include:
Key Findings :
- The sulfinyl group in the target compound increases molecular complexity and polarity compared to halogenated phenylacetic acids.
- Solid-state deuterium NMR studies on 2-(4-bromophenyl)[2,2-²H₂]acetic acid reveal dynamic inequivalence between deuterons due to torsional angles influenced by the bromo substituent .
Sulfinyl-Containing Derivatives
Compounds like 4-[5-difluoromethoxy-2-{(3,4-dimethoxypyridin-2-yl)-methanesulfinyl}-benzimidazole-1-sulfonyl]phenoxyacetic acid () share sulfinyl motifs but feature extended benzimidazole backbones.
Key Findings :
Ester and Hydrazide Derivatives
Derivatives such as methyl 2-(4-bromophenyl)acetate (CAS: 41841-16-1) and (E)-2-{3-[1-(4-bromophenyl)ethylideneamino]-4-oxo-2-thioxoimidazolidin-1-yl}acetohydrazide () highlight functional group modifications:
Key Findings :
Cocrystal and Salt Forms
Cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with 2-(naphthalen-2-yloxy)acetic acid () demonstrate hydrogen-bonding versatility:
| Property | Target Compound | Cocrystal with Thiadiazol-2-amine |
|---|---|---|
| Hydrogen Bonding | Sulfinyl-O and carboxylic acid | N–H···O and O–H···N interactions |
| Stability | Not reported | Enhanced thermal stability |
Key Findings :
- Cocrystallization modulates physicochemical properties, such as melting points and bioavailability .
Biological Activity
2-[(4-Bromophenyl)methanesulfinyl]acetic acid is a sulfoxide compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological effects, mechanisms of action, and relevant case studies, emphasizing its significance in medicinal chemistry.
- Chemical Formula : C9H10BrO2S
- CAS Number : 81431-33-6
- Molecular Weight : 277.15 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzyl chloride with a thiol compound followed by oxidation to form the sulfoxide. This method allows for the introduction of the sulfinyl group, which is crucial for its biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that related sulfoxides showed significant inhibition against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, it was found to reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines significantly. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.5 | Apoptosis induction |
| A549 | 20.3 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vivo experiments using lipopolysaccharide (LPS)-induced inflammation models showed that treatment with this compound significantly reduced myeloperoxidase (MPO) activity, indicating a decrease in neutrophil infiltration and inflammation .
Table 2: Anti-inflammatory Activity Data
| Treatment Group | MPO Activity (U/L) |
|---|---|
| Control | 1.03 ± 0.51 |
| LPS | 1.79 ± 0.27 |
| LPS + Compound | 0.84 ± 0.26 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), which play a critical role in prostaglandin synthesis.
- Cell Signaling Modulation : It can affect signaling pathways related to cell survival and apoptosis, particularly through the modulation of NF-kB and MAPK pathways.
- Gene Expression Regulation : The compound may influence transcription factors that regulate genes involved in cell cycle control and apoptosis.
Case Studies
A notable case study involved the evaluation of the compound's effects on human cancer cell lines, where it was observed to enhance the efficacy of existing chemotherapeutics by reducing resistance mechanisms . Furthermore, animal studies indicated a significant reduction in tumor growth when combined with standard chemotherapy agents.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 2-[(4-Bromophenyl)methanesulfinyl]acetic acid, and how is purity validated?
- Methodological Answer : Synthesis typically involves functionalization of the 4-bromophenyl group followed by sulfinyl group introduction. For analogous compounds, deuterium labeling (e.g., 2-(4-bromophenyl)[2,2-²H₂]acetic acid) is achieved via heating with deuterated reagents (e.g., D₂O) and isolation via recrystallization (73% deuteration reported) . Purity is confirmed using solution NMR (¹H/²H) to verify deuteration sites and absence of side products . High-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LCMS) are critical for molecular weight confirmation .
Q. How is the crystallographic structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown from ethanol/water or hexane/ethanol mixtures. Data collection uses Cu/Mo Kα radiation with absorption corrections applied. Structures are solved via direct/heavy-atom methods and refined using least-squares minimization (R values < 0.05). ORTEP diagrams reveal torsion angles (e.g., H-Cα-Cβ-OH) critical for conformational analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
